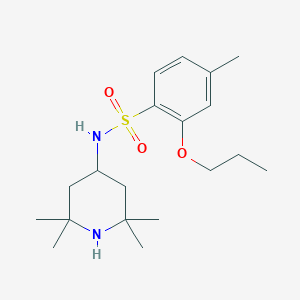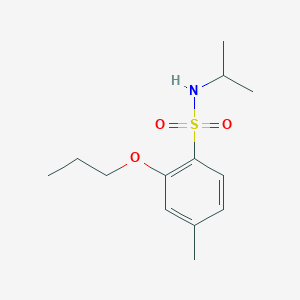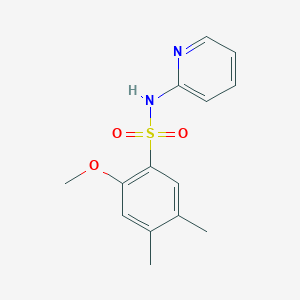
2,5-dibromo-N-(2-ethoxyphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dibromo-N-(2-ethoxyphenyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is often referred to as DEBS and is known for its unique properties that make it an ideal candidate for use in various laboratory experiments.
Wirkmechanismus
The mechanism of action of DEBS is complex and not fully understood. However, it is known that DEBS interacts with various biological molecules, including enzymes and proteins, to produce its effects. DEBS has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
DEBS has been shown to have a range of biochemical and physiological effects, including its ability to inhibit the activity of carbonic anhydrase, which can lead to changes in acid-base balance in the body. DEBS has also been shown to inhibit the aggregation of proteins, which may have implications for the development of new therapies for diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
DEBS has several advantages as a reagent for laboratory experiments, including its high purity and stability, as well as its unique properties that make it an ideal candidate for use in various assays. However, DEBS also has some limitations, including its relatively high cost and the complexity of its synthesis process.
Zukünftige Richtungen
There are several future directions for research involving DEBS, including its potential use as a therapeutic agent for various diseases, the development of new synthetic routes for its production, and the investigation of its interactions with other biological molecules. Further research is needed to fully understand the mechanism of action of DEBS and to explore its potential applications in various fields of science and medicine.
Synthesemethoden
The synthesis of DEBS involves several steps, including the reaction of 2,5-dibromoaniline with ethyl 2-bromoacetate to form 2,5-dibromo-N-(2-bromoethyl)aniline. This compound is then reacted with sodium ethoxide to form DEBS. The overall synthesis process is complex and requires careful control of reaction conditions to ensure high purity and yield.
Wissenschaftliche Forschungsanwendungen
DEBS has found a wide range of applications in scientific research, including its use as a reagent in organic synthesis, as a fluorescent probe for the detection of protein aggregation, and as an inhibitor of carbonic anhydrase. DEBS has also been used in the development of new drugs and therapies for various diseases, including cancer and Alzheimer's disease.
Eigenschaften
Produktname |
2,5-dibromo-N-(2-ethoxyphenyl)benzenesulfonamide |
|---|---|
Molekularformel |
C14H13Br2NO3S |
Molekulargewicht |
435.1 g/mol |
IUPAC-Name |
2,5-dibromo-N-(2-ethoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H13Br2NO3S/c1-2-20-13-6-4-3-5-12(13)17-21(18,19)14-9-10(15)7-8-11(14)16/h3-9,17H,2H2,1H3 |
InChI-Schlüssel |
KUDJASFVZHNOCI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Kanonische SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamide](/img/structure/B272540.png)
![4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B272542.png)





![1-[(4-Methyl-2-propoxyphenyl)sulfonyl]piperidine](/img/structure/B272559.png)



